molecular formula C24H18O6 B2827852 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate CAS No. 858758-57-3

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate

Cat. No.: B2827852
CAS No.: 858758-57-3
M. Wt: 402.402
InChI Key: VIACOJXEGVZJKJ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromone core structure substituted with a 4-methoxyphenyl group and a 2-methoxybenzoate ester. Chromone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential as an anti-inflammatory and antioxidant agent due to its chromone core structure, which is known to exhibit such activities.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

    Industry: It can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but in general, one should always use personal protective equipment and work in a well-ventilated area when handling chemical substances .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it has medicinal properties, it could be studied further for potential use in drug development .

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Synthesis of 4-methoxyphenyl chromone: This step involves the condensation of 4-methoxybenzaldehyde with a suitable diketone, such as acetylacetone, in the presence of a base like sodium hydroxide. The reaction mixture is then subjected to cyclization to form the chromone core.

    Esterification: The chromone derivative is then esterified with 2-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens, nitrating agents, or sulfonating agents to introduce new substituents.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate can be compared with other chromone derivatives and ester compounds:

    3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate: Similar structure but lacks the methoxy group on the benzoate moiety, which may affect its biological activity and solubility.

    3-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and interaction with biological targets.

    3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl acetate: The acetate ester may have different pharmacokinetic properties compared to the methoxybenzoate ester, affecting its absorption and distribution in the body.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(4-methoxyphenyl)-4-oxochromen-7-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O6/c1-27-16-9-7-15(8-10-16)20-14-29-22-13-17(11-12-18(22)23(20)25)30-24(26)19-5-3-4-6-21(19)28-2/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIACOJXEGVZJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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